molecular formula C17H19N5O2 B6503071 N-{[1-(pyridine-3-carbonyl)piperidin-4-yl]methyl}pyrazine-2-carboxamide CAS No. 1396800-93-3

N-{[1-(pyridine-3-carbonyl)piperidin-4-yl]methyl}pyrazine-2-carboxamide

Cat. No. B6503071
CAS RN: 1396800-93-3
M. Wt: 325.4 g/mol
InChI Key: MMLOPKFFNHAEMI-UHFFFAOYSA-N
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Description

These compounds are a series of novel derivatives designed, synthesized, and evaluated for their anti-tubercular activity against Mycobacterium tuberculosis H37Ra . They are part of an important first-line drug used in shortening TB therapy .


Synthesis Analysis

The synthesis of these compounds involves designing and creating a series of novel substituted-N-(6-(4-(pyrazine-2-carbonyl)piperazine/homopiperazine-1-yl)pyridin-3-yl)benzamide derivatives . Unfortunately, the specific synthesis process for “N-{[1-(pyridine-3-carbonyl)piperidin-4-yl]methyl}pyrazine-2-carboxamide” is not available in the sources I found.


Molecular Structure Analysis

The molecular structure of these compounds involves a pyrazine-2-carbonyl group attached to a piperazine or homopiperazine group, which is further attached to a pyridin-3-yl group . The specific molecular structure of “N-{[1-(pyridine-3-carbonyl)piperidin-4-yl]methyl}pyrazine-2-carboxamide” is not detailed in the sources I found.


Chemical Reactions Analysis

The chemical reactions involved in the formation of these compounds are not detailed in the sources I found .


Physical And Chemical Properties Analysis

The physical and chemical properties of these compounds are not detailed in the sources I found .

Mechanism of Action

These compounds have been evaluated for their anti-tubercular activity against Mycobacterium tuberculosis H37Ra . The specific mechanism of action of “N-{[1-(pyridine-3-carbonyl)piperidin-4-yl]methyl}pyrazine-2-carboxamide” is not detailed in the sources I found.

Safety and Hazards

These compounds were evaluated for their cytotoxicity on HEK-293 (human embryonic kidney) cells, and the results indicate that the compounds are non-toxic to human cells .

Future Directions

The molecular interactions of the derivatised conjugates in docking studies reveal their suitability for further development . This suggests potential future directions in the development of new anti-tubercular agents.

properties

IUPAC Name

N-[[1-(pyridine-3-carbonyl)piperidin-4-yl]methyl]pyrazine-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H19N5O2/c23-16(15-12-19-6-7-20-15)21-10-13-3-8-22(9-4-13)17(24)14-2-1-5-18-11-14/h1-2,5-7,11-13H,3-4,8-10H2,(H,21,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MMLOPKFFNHAEMI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1CNC(=O)C2=NC=CN=C2)C(=O)C3=CN=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H19N5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

325.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-((1-nicotinoylpiperidin-4-yl)methyl)pyrazine-2-carboxamide

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